Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- is a compound that has been extensively studied in scientific research. It is commonly used in the field of biochemistry and pharmacology due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response and cell growth.
Biochemical and Physiological Effects:
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and cell growth, as well as to have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. However, one of the limitations is the complex synthesis process and the potential for side effects.
Zukünftige Richtungen
There are a number of future directions for research on Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-. These include further studies on its potential as an anti-inflammatory and anti-cancer agent, as well as studies on its potential use in other areas such as drug delivery and gene therapy. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- is a complex process that involves several steps. The most common method of synthesis involves the reaction between 2,6-bis(1-methylethyl)phenylamine and 1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentanol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for various types of cancer.
Eigenschaften
CAS-Nummer |
145131-54-0 |
---|---|
Produktname |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(3-pyridinylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)- |
Molekularformel |
C33H40N4O |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-[1-(pyridin-3-ylmethyl)indol-3-yl]cyclopentyl]methyl]urea |
InChI |
InChI=1S/C33H40N4O/c1-23(2)26-13-9-14-27(24(3)4)31(26)36-32(38)35-22-33(16-7-8-17-33)29-21-37(20-25-11-10-18-34-19-25)30-15-6-5-12-28(29)30/h5-6,9-15,18-19,21,23-24H,7-8,16-17,20,22H2,1-4H3,(H2,35,36,38) |
InChI-Schlüssel |
VWEPDBWXFIWIQR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CN=CC=C5 |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CN=CC=C5 |
Andere CAS-Nummern |
145131-54-0 |
Synonyme |
3-(2,6-dipropan-2-ylphenyl)-1-[[1-[1-(pyridin-3-ylmethyl)indol-3-yl]cy clopentyl]methyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.